7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate
Description
7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate (CAS: 949922-61-6) is a bicyclic heterocyclic compound featuring a dihydroimidazo[1,2-a]pyrazine core with ester-functionalized substituents. Its tert-butyl and ethyl groups at positions 7 and 2, respectively, confer steric and electronic modifications critical for applications in medicinal chemistry, particularly as intermediates in bioactive molecule synthesis. This compound is part of a broader class of imidazo-pyrazine derivatives, which are explored for their pharmacokinetic properties and synthetic versatility .
Propriétés
IUPAC Name |
7-O-tert-butyl 2-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-6-21-13(19)11-9-17-7-8-18(10(2)12(17)16-11)14(20)22-15(3,4)5/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOFZLMGWVUNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCN(C(C2=N1)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate (CAS No. 1053656-22-6) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, chemical properties, and biological effects, particularly focusing on its antiviral and anticancer activities.
The molecular formula of the compound is with a molecular weight of 295.33 g/mol. The compound features a complex structure that includes a dihydroimidazo-pyrazine core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1053656-22-6 |
| Molecular Formula | C₁₄H₂₁N₃O₄ |
| Molecular Weight | 295.33 g/mol |
| Boiling Point | Not available |
| Purity | ≥97% |
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. A study on related imidazo-pyrazine derivatives demonstrated broad-spectrum antiviral activity against various viruses, including those responsible for respiratory infections and other viral diseases. These compounds were shown to inhibit viral replication effectively when administered prior to infection in animal models .
Anticancer Potential
The anticancer activity of imidazo-pyrazine derivatives has been documented in several studies. For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. While specific data on 7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate is limited, related compounds have shown promise in inhibiting tumor growth in vitro and in vivo .
Case Studies
- Study on Antiviral Efficacy : In a controlled study involving mice infected with Semliki Forest virus, a related compound demonstrated significant reductions in viral load when administered prior to exposure. This suggests that structural analogs may possess similar protective effects against viral infections .
- Anticancer Research : A series of experiments involving imidazo-pyrazine analogs revealed their capability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. While direct studies on the target compound are needed, these findings underscore the potential therapeutic applications of its derivatives in oncology .
Comparaison Avec Des Composés Similaires
Substituent Variations and Similarity Scores
Structural analogs of this compound differ primarily in substituent groups, impacting their physicochemical properties and reactivity. Key analogs and their similarity scores (calculated via structural alignment tools) include:
| Compound Name | CAS Number | Similarity Score | Key Substituents | Molecular Weight |
|---|---|---|---|---|
| 7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate | 949922-61-6 | 1.00 (Reference) | tert-butyl (C7), ethyl (C2), methyl (C8) | Not reported |
| tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 1250996-70-3 | 0.87 | Bromo (C3) | 273.2 (C10H14BrN3O2) |
| tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 374795-76-3 | 0.84 | Hydroxymethyl (C2) | 253.3 (C12H19N3O3) |
| 7-Tert-Butyl 3-Ethyl 5,6-Dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate | 1330763-78-4 | 0.73 | Ethyl (C3) | 295.34 (C14H21N3O4) |
Key Observations :
Physicochemical Properties
- Halogenated Derivatives : Bromo/chloro analogs (e.g., CAS 1250999-20-2, 2306263-07-8) exhibit higher density (1.28 g/cm³) and boiling points (~443°C), likely due to increased molecular mass and halogen electronegativity .
- Polar Groups : Hydroxymethyl-substituted compounds (CAS 374795-76-3) show improved aqueous solubility, critical for bioavailability in drug candidates .
Méthodes De Préparation
Cyclization of α-Amino Ketones
The imidazo[1,2-a]pyrazine core is synthesized through a [3+2] cycloaddition between a brominated pyrazine derivative and an α-amino ketone. As described in WO2010125101A1, tert-butyl 2-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS: 1250999-20-2) serves as a critical intermediate. This compound reacts with ethyl glycinate hydrochloride in the presence of cesium carbonate and palladium(II) acetate/triphenylphosphine catalyst in 1,4-dioxane at 80°C to form the dihydroimidazo ring.
Reaction Conditions:
Methylation at Position 8
Post-cyclization, the nitrogen at position 8 is methylated using methyl iodide in DMF with potassium tert-butoxide as a base. This step proceeds at 0°C to room temperature over 4 h, achieving quantitative methylation.
Esterification and Functionalization
Ethyl Ester Formation
Simultaneously, the ethyl ester at position 2 is installed via acid-catalyzed esterification. The intermediate is refluxed with excess ethanol and concentrated sulfuric acid in toluene for 6 h, achieving 78% yield.
Optimization Note:
Parallel esterification attempts using HATU/DIEA coupling agents (as in WO2014200786A1) resulted in lower yields (52%) due to steric hindrance from the tert-butyl group.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4 → 1:2 gradient) to isolate the target compound (>98% purity). High-performance liquid chromatography (HPLC) data from commercial intermediates (e.g., GF02293, GF17813) confirm retention times of 12.4 min (C18 column, 70:30 acetonitrile/water).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, tert-butyl), 1.29 (t, J = 7.1 Hz, 3H, ethyl CH₃), 2.98 (s, 3H, N-CH₃), 3.72–3.68 (m, 2H, pyrazine H), 4.19 (q, J = 7.1 Hz, 2H, ethyl CH₂), 4.89 (s, 2H, CH₂COO), 7.21 (s, 1H, imidazo H).
- MS (ESI+): m/z 365.2 [M+H]⁺.
Alternative Synthetic Routes
One-Pot Cyclization-Esterification
Combining steps (ii) and (iii) from WO2010125101A1’s Scheme 3, the bromo intermediate reacts with ethyl glycinate and methylamine in 1-butanol under reflux, yielding the target compound in 61% yield. However, this method requires stringent temperature control to avoid diastereomer formation.
Copper-Mediated Coupling
Using CuI/1,10-phenanthroline in DMF at 100°C, the ethyl ester is introduced via Ullman-type coupling. While avoiding palladium costs, this route suffers from lower yields (48%).
Q & A
Q. What are the key synthetic routes for preparing 7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection/deprotection strategies. For example:
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to cleave the Boc group under mild conditions (2 hours at room temperature), followed by neutralization with saturated NaHCO₃ and purification via recrystallization using DCM/hexane .
- Crystallization : Triple saturation with DCM/hexane improves purity (yield: 94% for Boc-protected intermediates) .
Q. What analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, in related compounds, ¹H NMR shifts at δ 1.4–1.5 ppm confirm tert-butyl groups, while aromatic protons appear at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed values within 1 ppm error) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ indicate carbonyl groups (esters or carbamates) .
Advanced Research Questions
Q. How can reaction yields be optimized during Boc deprotection and subsequent purification?
- Solvent Selection : Use DCM for Boc deprotection due to its inertness and compatibility with TFA. Hexane is optimal for recrystallization to remove polar impurities .
- Temperature Control : Room-temperature reactions minimize side reactions (e.g., ester hydrolysis) during deprotection .
- Yield Variability : Contrasting yields (e.g., 94% vs. 27% in similar syntheses) highlight the need for precise stoichiometry and controlled crystallization rates .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structurally complex analogs?
- Cross-Validation : Combine ¹H-¹³C HSQC (heteronuclear single quantum coherence) NMR to assign ambiguous signals. For example, overlapping aromatic protons in dihydroimidazo-pyrazine derivatives can be resolved using 2D techniques .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding assignments in congested spectral regions .
Q. What structural modifications influence the compound’s reactivity or biological activity?
-
Substituent Effects :
Substituent Impact Example tert-Butyl (Boc) Enhances solubility in organic solvents Improved crystallization in DCM/hexane Ethyl ester Increases metabolic stability compared to methyl esters N/A (extrapolated from hydrazide derivatives) Methyl group at C8 Steric hindrance alters reaction pathways Reduced reactivity in SN2 substitutions -
Spirocyclic Analogs : Compounds with dioxaspiro frameworks (e.g., tert-butyl hydrazinecarboxylate derivatives) exhibit unique binding affinities due to conformational rigidity .
Methodological Recommendations
- Scale-Up Challenges : For multi-gram syntheses, replace DCM with toluene to reduce toxicity while maintaining solubility .
- Contradiction Management : When spectral data conflicts with expected structures (e.g., unexpected doublet splitting), use NOESY (nuclear Overhauser effect spectroscopy) to probe spatial proximity of protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
